molecular formula C17H12Cl2N2 B14542697 [5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile CAS No. 61911-08-8

[5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile

Cat. No.: B14542697
CAS No.: 61911-08-8
M. Wt: 315.2 g/mol
InChI Key: GABIQQGMLHBSMD-UHFFFAOYSA-N
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Description

[5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a chloro-substituted indole ring, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and solvents like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis methods to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

[5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of [5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in various chemical interactions, affecting the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-Chloro-2-(chloromethyl)-3-phenyl-1H-indol-1-yl]acetonitrile apart is its unique combination of an indole ring with chloro and nitrile substituents.

Properties

CAS No.

61911-08-8

Molecular Formula

C17H12Cl2N2

Molecular Weight

315.2 g/mol

IUPAC Name

2-[5-chloro-2-(chloromethyl)-3-phenylindol-1-yl]acetonitrile

InChI

InChI=1S/C17H12Cl2N2/c18-11-16-17(12-4-2-1-3-5-12)14-10-13(19)6-7-15(14)21(16)9-8-20/h1-7,10H,9,11H2

InChI Key

GABIQQGMLHBSMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CC#N)CCl

Origin of Product

United States

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